ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
“Ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to include a pyrazole ring attached to a phenyl group and an ethyl carboxylate group . The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with acids, bases, and various organic compounds . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate serves as a precursor in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives through condensation reactions. These compounds are of interest due to their wide range of biological activities and potential pharmaceutical applications. For instance, Ghaedi et al. (2015) achieved efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Corrosion Inhibition
In the field of industrial applications, derivatives of this compound, such as pyranpyrazole derivatives, have been investigated as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. Dohare et al. (2017) explored the corrosion inhibition properties of these compounds, finding high efficiency and confirming the formation of protective adsorbed films on the metal surface through experimental and theoretical studies (Dohare et al., 2017).
Pharmaceutical Applications
This compound derivatives have been synthesized for potential pharmacological applications. For example, Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives with potential antiglaucoma activity, showing that these new derivatives are potent inhibitors of carbonic anhydrase isoenzymes, suggesting a potential therapeutic use in glaucoma treatment (Kasımoğulları et al., 2010).
Material Science
In material science, the synthesis of this compound derivatives is leveraged for the development of new materials with specific properties. Zheng et al. (2011) synthesized substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their inhibition against the growth of lung cancer cells, highlighting the compound's potential in medicinal chemistry and oncology research (Zheng et al., 2011).
Mechanism of Action
Mode of Action
The exact mode of action of ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been found to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(3-aminophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-6-7-15(14-11)10-5-3-4-9(13)8-10/h3-8H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUBIIBDUGFULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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